1-(4-Chlorobenzenesulfonyl)-6-methyl-1,2-dihydropyridin-2-one
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Overview
Description
1-(4-Chlorobenzenesulfonyl)-6-methyl-1,2-dihydropyridin-2-one is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorobenzenesulfonyl group attached to a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzenesulfonyl)-6-methyl-1,2-dihydropyridin-2-one typically involves the following steps:
Formation of the Dihydropyridinone Ring: The dihydropyridinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3-aminocrotonate derivatives.
Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group is introduced via a sulfonylation reaction. This involves reacting the dihydropyridinone intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzenesulfonyl)-6-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzene ring, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted benzenesulfonyl derivatives.
Scientific Research Applications
1-(4-Chlorobenzenesulfonyl)-6-methyl-1,2-dihydropyridin-2-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 1-(4-Chlorobenzenesulfonyl)-6-methyl-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are modulated by the sulfonyl group, leading to alterations in cellular pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms and potential therapeutic applications.
Comparison with Similar Compounds
- 1-(4-Methylbenzenesulfonyl)-6-methyl-1,2-dihydropyridin-2-one
- 1-(4-Bromobenzenesulfonyl)-6-methyl-1,2-dihydropyridin-2-one
- 1-(4-Nitrobenzenesulfonyl)-6-methyl-1,2-dihydropyridin-2-one
Comparison: 1-(4-Chlorobenzenesulfonyl)-6-methyl-1,2-dihydropyridin-2-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its analogs with different substituents (e.g., methyl, bromo, nitro), the chlorinated compound may exhibit distinct chemical properties and biological effects, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H10ClNO3S |
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Molecular Weight |
283.73 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-6-methylpyridin-2-one |
InChI |
InChI=1S/C12H10ClNO3S/c1-9-3-2-4-12(15)14(9)18(16,17)11-7-5-10(13)6-8-11/h2-8H,1H3 |
InChI Key |
SQFOBVNLQFMONW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC(=O)N1S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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